molecular formula C4H10ClNO B147630 O-Cyclobutyl-hydroxylamine hydrochloride CAS No. 137270-23-6

O-Cyclobutyl-hydroxylamine hydrochloride

Cat. No. B147630
CAS RN: 137270-23-6
M. Wt: 123.58 g/mol
InChI Key: OGYASEGFDXUVPQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of O-Cyclobutyl-hydroxylamine hydrochloride consists of a cyclobutyl group attached to a hydroxylamine group . The molecular weight of the compound is 123.58 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving O-Cyclobutyl-hydroxylamine hydrochloride are not detailed in the search results, hydroxylamines in general are known to participate in various chemical reactions. For instance, O-benzoylhydroxylamines have been used as electrophilic aminating agents in transition metal-catalyzed C–N bond formation reactions . Additionally, the reduction of oximes to hydroxylamines has been explored .

Scientific Research Applications

Proteomics Research

O-Cyclobutyl-hydroxylamine hydrochloride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in protein purification, identification, and characterization processes.

Green Synthesis of Biologically Active Heterocycles

This compound can be used in the green synthesis of biologically active heterocycles . Heterocyclic moieties are basic skeletons for a significant percentage of commercial medicines. The use of O-Cyclobutyl-hydroxylamine hydrochloride in this context could contribute to more sustainable and eco-friendly strategies in pharmaceutical synthesis.

Microwave-Assisted Synthesis

O-Cyclobutyl-hydroxylamine hydrochloride can be used in microwave-assisted synthesis . This method produces molecules rapidly in excellent yields using less energy, making it a more efficient and environmentally friendly approach to chemical synthesis.

Nanoparticle-Catalysed Synthesis

This compound can also be used in nanoparticle-catalysed synthesis . In this process, the use of metal-impregnated nanoparticles provides benefits such as recyclability of catalysts, excellent yields, and short reaction times.

Solvent-Free Synthesis

O-Cyclobutyl-hydroxylamine hydrochloride can be used in solvent-free synthesis . This is a type of green chemistry that aims to reduce or eliminate the use of solvents in chemical reactions, thereby reducing the environmental impact.

Organic Synthesis in Water

This compound can be used in organic synthesis in water . This is another green chemistry approach that uses water as a solvent, which is safer and more environmentally friendly than many traditional organic solvents.

Safety and Hazards

While specific safety data for O-Cyclobutyl-hydroxylamine hydrochloride was not found, hydroxylamine hydrochloride, a related compound, is known to be corrosive to metals, toxic if swallowed, harmful in contact with skin, and can cause skin and eye irritation . It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for O-Cyclobutyl-hydroxylamine hydrochloride were not found, research into hydroxylamines and their derivatives is ongoing. For instance, the catalytic reduction of oximes to hydroxylamines is an area of active research . Additionally, the potential of hydroxylamines as NO donors is being explored .

properties

IUPAC Name

O-cyclobutylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-6-4-2-1-3-4;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYASEGFDXUVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590292
Record name O-Cyclobutylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Cyclobutyl-hydroxylamine hydrochloride

CAS RN

137270-23-6
Record name O-Cyclobutylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Cyclobutyl-hydroxylamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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